Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate
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Overview
Description
“Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is a chemical compound with the empirical formula C11H8ClNO3 . It has a molecular weight of 237.64 .
Molecular Structure Analysis
The molecular structure of “Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is represented by the SMILES stringCOC(=O)c1nc(Cl)c2ccccc2c1O
. Physical And Chemical Properties Analysis
“Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is a powder with a melting point of 164-168 °C .Scientific Research Applications
Synthesis of Reactive Polymers
Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate: can be utilized in the synthesis of reactive polymers. These polymers are often used as polymeric reagents or supports in biochemical and chemical applications due to their cross-linked, bead-structured resins containing chemically reactive functional groups . The compound can serve as a precursor for functional esters, which are integral in creating polymers with specific reactive groups for targeted applications.
Organic Polymers Modification
The compound is instrumental in the chemical modification of non-functional polymers to introduce reactive side groups . This process is essential for producing polymers with planned pendant reactive groups, which cannot be prepared by direct polymerization of the monomer. It allows for the functionalization of polymers to meet specific industrial and research needs.
Cancer Genomics
In cancer genomics, Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate could be a key component in the synthesis of probes or agents used in digital PCR (dPCR). dPCR is a powerful technology for detecting and quantifying cancer-specific gene alterations, which is fundamental in understanding the genetic and epigenetic changes that cause cancer .
Mutation and Copy Number Variation Analysis
The compound may play a role in the preparation of reagents for mutation and copy number variation (CNV) analysis in cancer research. Accurate detection of somatic mutations and CNVs is crucial for profiling genetic changes that result in the onset and progression of cancer .
Fusion Gene Analysis
It can also be used in the synthesis of reagents for fusion gene analysis. This application is significant for identifying cancer-driver genes and understanding the role of cancer-specific fusion genes in the development of the disease .
DNA Methylation Analysis
Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate: might be involved in creating agents for DNA methylation analysis. This analysis is essential for comprehending cancer-related epigenetic changes and developing personalized diagnosis and treatment approaches .
Safety and Hazards
“Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H318, which means it causes serious eye damage. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-7-5-3-4-6-8(7)11(13)14-9(10)12(15)17-2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIANOGWCACLOPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C2=CC=CC=C21)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170621-96-2 |
Source
|
Record name | methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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